molecular formula C16H14ClN3O2S B5180004 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide

2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide

Cat. No. B5180004
M. Wt: 347.8 g/mol
InChI Key: MDTFXBUMKNQYQM-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide is not fully understood. However, preliminary studies suggest that the compound may act as a kinase inhibitor, potentially inhibiting the activity of certain cancer-related kinases. Additionally, the compound may interact with cellular membranes, potentially affecting membrane fluidity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide have not been extensively studied. However, preliminary studies suggest that the compound may affect cellular signaling pathways and potentially inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide in lab experiments is its potential as a fluorescent probe. The compound has high fluorescence intensity and good photostability, making it a promising candidate for imaging applications. Additionally, the compound may have potential as a kinase inhibitor, making it a useful tool for studying cellular signaling pathways. However, one limitation of using the compound in lab experiments is its limited availability. The synthesis method is complex and may not be easily scalable for large-scale experiments.

Future Directions

There are several potential future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide. One area of interest is further exploration of the compound's potential as a kinase inhibitor. Additional studies could help identify specific kinases that the compound targets and further elucidate its mechanism of action. Additionally, further studies could explore the compound's potential as a fluorescent probe for imaging biological systems. Finally, additional research could focus on optimizing the synthesis method for the compound to increase yields and scalability.

Synthesis Methods

The synthesis method for 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide involves several steps. First, 2-aminobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoxazole. This intermediate is then reacted with 2-mercaptobutanamide to form the final product, 2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide. The synthesis method has been optimized to produce high yields of the final product and has been validated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-(5-chloro-2-pyridinyl)butanamide has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for imaging biological systems. The compound has been shown to have high fluorescence intensity and good photostability, making it a promising candidate for imaging applications. Additionally, the compound has been studied for its potential as a kinase inhibitor, with preliminary results showing promising activity against certain cancer cell lines.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-2-13(15(21)20-14-8-7-10(17)9-18-14)23-16-19-11-5-3-4-6-12(11)22-16/h3-9,13H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTFXBUMKNQYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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